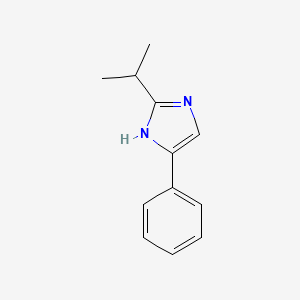

2-isopropyl-4-phenyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUVADUUPRZJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Isopropyl-4-Phenyl-1H-Imidazole: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-isopropyl-4-phenyl-1H-imidazole, designed for researchers, scientists, and professionals in drug development. The document outlines predicted quantitative data, detailed experimental protocols, and visual workflows to facilitate the analysis of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.26 g/mol |

| InChI | InChI=1S/C12H14N2/c1-9(2)12-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14) |

| InChIKey | UQJDJQRJJDZJRF-UHFFFAOYSA-N |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural isomer, 4-isopropyl-2-phenyl-1H-imidazole, and general principles of spectroscopy.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H (imidazole) |

| ~7.8 - 7.2 | m | 5H | Phenyl-H |

| ~7.1 | s | 1H | C5-H (imidazole) |

| ~3.2 | sept | 1H | CH (isopropyl) |

| ~1.3 | d | 6H | CH₃ (isopropyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C2 (imidazole) |

| ~140 | C4 (imidazole) |

| ~135 | C-ipso (phenyl) |

| ~129 | C-para (phenyl) |

| ~128 | C-ortho (phenyl) |

| ~126 | C-meta (phenyl) |

| ~115 | C5 (imidazole) |

| ~30 | CH (isopropyl) |

| ~23 | CH₃ (isopropyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970 | Strong | Aliphatic C-H stretch |

| ~1600 | Medium | C=N stretch |

| ~1480 | Medium | Aromatic C=C stretch |

| ~800 - 600 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular Ion) |

| 171 | ~80 | [M-CH₃]⁺ |

| 143 | ~40 | [M-C₃H₇]⁺ |

| 116 | ~30 | [C₈H₆N]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

UV-Vis Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~210 | ~15,000 | Ethanol | π → π |

| ~280 | ~10,000 | Ethanol | π → π (conjugated system) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 s.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 5 s.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals and determine multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct insertion probe for solid samples.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Source Temperature: 200 °C.

Data Processing:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is around 10 µg/mL.

-

Use the pure solvent as a reference blank.

Acquisition Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

Data Processing:

-

Record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The absorption spectrum of benzene and its derivatives typically consists of three bands.

Visualizations

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

physical and chemical properties of 2-isopropyl-4-phenyl-1H-imidazole

An In-depth Technical Guide to 2-isopropyl-4-phenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related imidazole derivatives. The experimental protocols and predicted properties should be considered as starting points for further investigation.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical applications. The compound this compound, belonging to this versatile class of heterocyclic compounds, is of significant interest due to the combined structural features of a bulky isopropyl group at the 2-position and a phenyl substituent at the 4-position. These substitutions are anticipated to influence the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological interactions. This document serves as a technical guide, consolidating predicted properties and generalized experimental procedures relevant to this compound to facilitate further research and development.

Physicochemical Properties

| Property | 2-phenyl-1H-imidazole | 2-isopropyl-1H-imidazole | 4-isopropyl-2-phenyl-1H-imidazole | 2-isopropyl-4,5-diphenyl-1H-imidazole | Predicted: this compound |

| Molecular Formula | C₉H₈N₂[1] | C₆H₁₀N₂[2] | C₁₂H₁₄N₂[3] | C₁₈H₁₈N₂[2] | C₁₂H₁₄N₂ |

| Molecular Weight | 144.17 g/mol [1] | 110.16 g/mol [2] | 186.26 g/mol [3] | 262.35 g/mol | 186.26 g/mol |

| Melting Point (°C) | 148-149 | 125-134[2] | Solid (no value given)[3] | Not available | Likely a solid at room temperature |

| Boiling Point (°C) | 296 | Not available | Not available | Not available | > 300 (Predicted) |

| pKa | ~13.9 (as an acid) | Not available | Not available | Not available | ~14-15 (Predicted) |

| LogP | 1.58 | 1.051 (Calculated)[4] | Not available | Not available | ~2.5-3.0 (Predicted) |

| Appearance | White to off-white powder | White to off-white crystalline powder[2] | Solid[3] | Not available | Predicted to be a white to off-white solid |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of 2,4-disubstituted imidazoles is the reaction of an α-haloketone with an amidine. For the synthesis of this compound, a plausible route involves the condensation of 2-bromo-1-phenylethanone with isobutyramidine hydrochloride.

General Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-1-phenylethanone (phenacyl bromide)

-

Isobutyramidine hydrochloride

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethanol or another suitable solvent

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of Isobutyramidine Free Base (in situ):

-

In a round-bottom flask, dissolve isobutyramidine hydrochloride (1.1 equivalents) in a minimal amount of water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Carefully evaporate the solvent under reduced pressure to yield the isobutyramidine free base. Caution: The free base may be unstable and is often used immediately without further purification.

-

-

Condensation Reaction:

-

Dissolve 2-bromo-1-phenylethanone (1 equivalent) in ethanol in a round-bottom flask.

-

Add the freshly prepared isobutyramidine free base (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature or gently heat under reflux for several hours (monitoring by TLC is recommended).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for this compound, the broader class of substituted imidazoles is known for a wide array of pharmacological effects. The structural motifs present in the target molecule suggest potential for several biological activities.

-

Anti-inflammatory Activity: Many 2-substituted-4,5-diphenyl-1H-imidazole derivatives have demonstrated anti-inflammatory properties.[5]

-

Antimicrobial and Antifungal Activity: The imidazole core is a key component of many antifungal drugs (e.g., clotrimazole, miconazole) and some antibacterial agents.[6]

-

Anticancer Activity: Certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown antiproliferative effects against various cancer cell lines.[7] The mechanism often involves cell cycle arrest and induction of apoptosis.[7]

-

Enzyme Inhibition: Phenyl-imidazole derivatives have been developed as inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

The presence of the phenyl group could facilitate π-π stacking interactions with biological targets, while the isopropyl group may provide necessary steric bulk or lipophilicity to enhance binding or cell permeability.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of imidazole derivatives. Based on the chemistry of related compounds, its synthesis is achievable through established synthetic routes. The combination of its substituent groups suggests a potential for diverse biological activities, making it a worthy candidate for further investigation in drug discovery and materials science. This guide provides a foundational framework to initiate such exploratory studies. Experimental validation of the predicted properties and proposed synthesis is a critical next step for any researcher interested in this compound.

References

- 1. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isopropyl-4,5-diphenyl-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 4. Cas 115152-71-1,2-isopropyl-4,5-diMethyl-1H-iMidazole | lookchem [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Isopropyl-1H-benzo[D]imidazole-4-carboxylic acid | 916075-96-2 | RLB07596 [biosynth.com]

Prospective Technical Guide: 2-Isopropyl-4-phenyl-1H-imidazole

A comprehensive analysis of its potential synthesis, biological activities, and avenues for future research.

Disclaimer: The compound 2-isopropyl-4-phenyl-1H-imidazole is not extensively documented in current scientific literature. This guide, therefore, presents a prospective analysis based on established synthetic methodologies and the known biological activities of structurally related imidazole derivatives. The experimental protocols and data are extrapolated from existing research on similar compounds and should be considered as a theoretical framework for future investigation.

Introduction

Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a versatile pharmacophore known to interact with a wide array of biological targets. This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3]

This guide focuses on the hypothetical compound this compound, exploring its potential discovery and synthesis based on established chemical principles. Furthermore, by examining the biological profiles of related 2-isopropyl- and 4-phenyl-imidazole derivatives, we will project its likely biological activities and mechanisms of action, providing a roadmap for future research and drug development professionals.

Hypothetical Discovery and Synthesis

While a specific historical account of the discovery of this compound is unavailable, its synthesis can be postulated through well-established methods for creating 2,4-disubstituted imidazoles. The most probable synthetic routes would involve the condensation of three key components: a dicarbonyl compound, an aldehyde, and an ammonia source, or the reaction of an amidine with an α-haloketone.

Postulated Synthetic Pathways

2.1.1. Radziszewski Imidazole Synthesis

One of the oldest and most versatile methods for imidazole synthesis is the Radziszewski reaction, first reported by Heinrich Debus and later extensively developed by Bronisław Leonard Radziszewski.[4][5][6] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. For the synthesis of this compound, the likely precursors would be:

-

1,2-Dicarbonyl: 1-phenyl-1,2-propanedione

-

Aldehyde: Isobutyraldehyde

-

Ammonia source: Ammonium acetate

The proposed reaction is depicted in the workflow below.

Figure 1: Postulated Radziszewski synthesis of this compound.

2.1.2. Synthesis from Amidines and α-Haloketones

Another efficient and widely used method for the preparation of 2,4-disubstituted imidazoles is the condensation of an amidine with an α-haloketone.[7] This approach offers good yields and regioselectivity. For the target molecule, the precursors would be:

-

Amidine: Isobutyramidine

-

α-Haloketone: 2-bromo-1-phenylethanone

The general workflow for this synthetic approach is outlined below.

Figure 2: Hypothetical synthesis from an amidine and an α-haloketone.

Detailed Experimental Protocols (Hypothetical)

2.2.1. General Procedure for Radziszewski Synthesis

To a solution of 1-phenyl-1,2-propanedione (1.0 mmol) and isobutyraldehyde (1.2 mmol) in glacial acetic acid (10 mL) would be added ammonium acetate (2.0 mmol). The reaction mixture would be heated at reflux for 2-4 hours and the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture would be cooled to room temperature and poured into ice-water. The resulting precipitate would be collected by filtration, washed with water, and purified by recrystallization from ethanol to yield this compound.

2.2.2. General Procedure for Amidine-Based Synthesis

A mixture of isobutyramidine hydrochloride (1.0 mmol) and potassium carbonate (2.5 mmol) in a 4:1 mixture of tetrahydrofuran and water (10 mL) would be heated to reflux. A solution of 2-bromo-1-phenylethanone (1.0 mmol) in tetrahydrofuran (2 mL) would be added dropwise over 15 minutes. The reaction would be maintained at reflux for an additional 2 hours.[7] After cooling, the organic layer would be separated, and the aqueous layer extracted with ethyl acetate. The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would be purified by column chromatography on silica gel.

Projected Biological Activities and Mechanism of Action

The biological profile of this compound can be inferred from the activities of its constituent pharmacophores: the 2-isopropyl-imidazole and the 4-phenyl-imidazole moieties.

Potential Antimicrobial and Antifungal Activity

Imidazole derivatives are well-known for their antimicrobial and antifungal properties. The 2-isopropyl-1H-imidazole scaffold is a building block in the synthesis of antifungal agents, where the isopropyl group can enhance solubility and bioactivity.[8] Similarly, various phenyl-imidazole derivatives have demonstrated significant antibacterial and antifungal activities.[9] It is therefore plausible that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity of Related Imidazole Derivatives

| Compound | Organism | Activity (MIC in µg/mL) | Reference |

| N-alkylated-2-phenyl-benzimidazole | S. aureus | 4 | [7] |

| N-alkylated-2-phenyl-benzimidazole | C. albicans | 64 | [7] |

| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester | C. albicans | 0.125 | [10] |

| 1-phenyl-2-(1H-imidazol-1-yl)ethanol ester | C. glabrata | 0.25 | [10] |

Potential Anti-inflammatory Activity

Certain 2-substituted-4,5-diphenyl-1H-imidazole derivatives have shown potent anti-inflammatory activity.[3] The mechanism often involves the inhibition of inflammatory mediators. For instance, some imidazole derivatives are known to be inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[11] The phenyl group at the 4-position of the imidazole ring could play a crucial role in binding to the active site of such kinases.

Potential Anticancer Activity

The imidazole core is a privileged scaffold in the design of anticancer agents.[1][12] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[13] 4-Phenyl-imidazole itself has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape, making it a target for cancer immunotherapy.[14]

Table 2: Antiproliferative Activity of Related Imidazole Derivatives

| Compound | Cell Line | Activity (GI₅₀ in µM) | Reference |

| 2,4,5-triphenylimidazole derivative | SW1573 (Lung Cancer) | 89 | [1] |

| 4-acetylphenyl-imidazole derivative | MDA-MB-231 (Breast Cancer) | Not specified as most promising | [15] |

| 4-acetylphenyl-imidazole derivative | PPC-1 (Prostate Cancer) | Not specified as most promising | [15] |

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound, particularly in the context of anti-inflammatory and anticancer activity, is the inhibition of protein kinases. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the phenyl and isopropyl groups can engage in hydrophobic interactions within the ATP-binding pocket of a kinase.

Figure 3: Hypothetical signaling pathway of kinase inhibition.

Future Directions

The prospective analysis of this compound suggests a molecule of significant therapeutic potential. The immediate next steps for researchers, scientists, and drug development professionals should be:

-

Chemical Synthesis and Characterization: The primary objective is to synthesize the compound using the proposed methods and fully characterize its structure using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Screening: Once synthesized, the compound should undergo a comprehensive biological screening to validate the predicted activities. This should include:

-

Antimicrobial and antifungal assays against a panel of pathogenic strains.

-

Anti-inflammatory assays, such as the inhibition of nitric oxide production in macrophages and specific kinase inhibition assays (e.g., p38 MAP kinase).

-

Antiproliferative assays against a diverse panel of human cancer cell lines.

-

-

Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising activity, SAR studies should be initiated. This would involve the synthesis of analogues with modifications to the isopropyl and phenyl groups to optimize potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds would then need to be evaluated in animal models to determine their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

While the specific compound this compound remains a hypothetical entity within the published scientific literature, a thorough analysis of related structures and synthetic methodologies provides a strong foundation for its future investigation. The convergence of the known biological activities of 2-alkyl and 4-phenyl imidazoles suggests that this molecule is a promising candidate for drug discovery efforts, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides a comprehensive theoretical framework to inspire and direct the empirical research necessary to unlock the potential of this and other novel imidazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. ajrconline.org [ajrconline.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. espublisher.com [espublisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]

- 14. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]

An In-depth Technical Guide on 2-isopropyl-4-phenyl-1H-imidazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropyl-4-phenyl-1H-imidazole derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as modulators of key signaling pathways, particularly as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses.

Core Synthesis Strategies

The synthesis of 2,4-disubstituted-1H-imidazole derivatives, including the 2-isopropyl-4-phenyl scaffold, can be achieved through several established synthetic routes. A common and versatile method is the multi-component condensation reaction, often referred to as the Radziszewski synthesis or variations thereof.

General Experimental Protocol: Three-Component Condensation

This protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the synthesis of various analogs by modifying the starting materials.

Materials:

-

Phenacyl bromide (or other α-haloketone)

-

Isobutyraldehyde (or other aldehyde/ketone)

-

Ammonium acetate

-

Glacial acetic acid (or other suitable solvent)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of phenacyl bromide (1 equivalent), isobutyraldehyde (1.2 equivalents), and ammonium acetate (10 equivalents) is prepared in glacial acetic acid.

-

The reaction mixture is heated to reflux (typically 100-120°C) and stirred for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting mixture is neutralized with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Biological Activity and Therapeutic Potential

Derivatives of 2-substituted-4-phenyl-1H-imidazole have been investigated for a range of biological activities, with a primary focus on their anti-inflammatory properties through the inhibition of p38 MAPK.

Inhibition of p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD). The this compound scaffold has been identified as a promising pharmacophore for the development of potent and selective p38 MAPK inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.

Anti-inflammatory Effects

By inhibiting p38 MAPK, these derivatives can effectively suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This reduction in cytokine levels leads to a dampening of the inflammatory cascade, making these compounds attractive candidates for the treatment of inflammatory disorders.

Other Potential Activities

While the primary focus has been on anti-inflammatory applications, the broader class of imidazole derivatives has shown a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Further investigation into the this compound scaffold may reveal additional therapeutic applications.

Quantitative Data

While extensive research has been conducted on the broader class of phenyl-imidazole derivatives, specific quantitative structure-activity relationship (SAR) data for this compound analogs is not widely available in the public domain. The following tables represent illustrative data from closely related 2-alkyl and 2-aryl-4-phenyl-1H-imidazole derivatives to provide a general understanding of the potential potency and activity spectrum.

Table 1: Illustrative p38α MAPK Inhibition Data for 2-Substituted-4-Phenyl-1H-Imidazole Analogs

| Compound ID | 2-Substituent | R1 | R2 | p38α IC50 (nM) |

| A-1 | Isopropyl | H | H | Data not available |

| A-2 | Methyl | H | H | 150 |

| A-3 | Ethyl | H | H | 120 |

| A-4 | Cyclopropyl | H | H | 95 |

| A-5 | tert-Butyl | H | H | 250 |

| A-6 | Phenyl | H | H | 80 |

| A-7 | 4-Fluorophenyl | H | H | 50 |

Table 2: Illustrative Antimicrobial Activity (MIC) for 2-Substituted-4-Phenyl-1H-Imidazole Analogs

| Compound ID | 2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| B-1 | Isopropyl | Data not available | Data not available | Data not available |

| B-2 | Methyl | 32 | 64 | 16 |

| B-3 | Ethyl | 16 | 32 | 8 |

| B-4 | Phenyl | 8 | 16 | 4 |

| B-5 | 4-Chlorophenyl | 4 | 8 | 2 |

Experimental Protocols for Biological Evaluation

p38α MAP Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against p38α MAP kinase.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated substrate peptide (e.g., Biotin-MEF2A)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the assay buffer, the substrate peptide, and the test compound solution (or DMSO for control wells).

-

Initiate the kinase reaction by adding a solution of p38α kinase and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for TNF-α Production

This protocol outlines a method to assess the ability of test compounds to inhibit the production of TNF-α in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS)

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

Human TNF-α ELISA kit

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for an appropriate time (e.g., 4-6 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-inflammatory effects of this compound derivatives is the inhibition of the p38 MAPK signaling pathway.

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for the discovery of novel imidazole-based inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for the treatment of inflammatory diseases. The well-established synthetic routes and the clear mechanism of action through p38 MAPK inhibition provide a solid foundation for further drug discovery efforts. Future research should focus on synthesizing and evaluating a broader range of analogs to establish a comprehensive structure-activity relationship. Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing lead compounds into preclinical and clinical development. Furthermore, exploring the potential of these derivatives in other therapeutic areas where p38 MAPK is implicated, such as oncology and neurodegenerative diseases, could open up new avenues for this versatile chemical scaffold.

Biological Activity of 2-isopropyl-4-phenyl-1H-imidazole: An Overview

Despite the interest in imidazole-containing compounds for a wide range of therapeutic applications, a comprehensive biological activity profile for 2-isopropyl-4-phenyl-1H-imidazole is not extensively documented in publicly available scientific literature. While research has explored the synthesis of this molecule and its derivatives, detailed investigations into its specific biological effects, including quantitative data, experimental protocols, and associated signaling pathways, remain limited.

The imidazole ring is a crucial pharmacophore found in many biologically active compounds, contributing to a diverse array of activities including anti-inflammatory, antimicrobial, and anticancer properties. The substitution pattern on the imidazole core significantly influences the compound's biological targets and overall efficacy. For instance, studies on related compounds such as 2,4,5-triphenyl-1H-imidazole derivatives have shown potential antiproliferative activity against various cancer cell lines. Similarly, other substituted imidazole analogs have been investigated for their role as angiotensin-converting enzyme (ACE) inhibitors.

While the synthesis of derivatives of this compound, such as 1-(difluoro(phenylsulfonyl)methyl)-2-isopropyl-4-phenyl-1H-imidazole, has been reported, these studies primarily focus on novel synthetic methodologies rather than an in-depth biological evaluation of the parent compound. The absence of dedicated pharmacological studies on this compound means that no quantitative data on its biological activity, such as IC50 or MIC values, can be provided at this time. Consequently, detailed experimental protocols and the elucidation of specific signaling pathways it may modulate are also unavailable.

Future research is necessary to fully characterize the biological profile of this compound. Such studies would involve a battery of in vitro and in vivo assays to screen for potential therapeutic activities. Should this compound exhibit significant activity in any of these screens, subsequent mechanism-of-action studies would be warranted to identify its molecular targets and downstream signaling effects.

For researchers and drug development professionals interested in this specific molecule, the current landscape suggests an open field for investigation. The synthesis of the core structure is achievable, providing the necessary starting material for a thorough biological evaluation. Such an endeavor would be a valuable contribution to the field of medicinal chemistry, potentially uncovering new therapeutic applications for this imidazole derivative.

The Structure-Activity Relationship of 2-isopropyl-4-phenyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-isopropyl-4-phenyl-1H-imidazole scaffold is a promising heterocyclic motif in medicinal chemistry. While a comprehensive structure-activity relationship (SAR) study dedicated exclusively to this core is not extensively documented in publicly available literature, by examining analogous imidazole and pyrimidine-based structures, we can infer key relationships and guide future drug discovery efforts. This guide synthesizes available data to provide insights into the potential pharmacological activities, synthetic methodologies, and relevant signaling pathways associated with this chemical scaffold.

Core Structure and Pharmacological Potential

The imidazole ring is a versatile pharmacophore known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern of a 2-isopropyl group and a 4-phenyl group likely endows the core scaffold with a unique combination of steric and electronic properties that influence its target binding and pharmacokinetic profile.

Analysis of related compounds suggests that molecules based on this scaffold may exhibit activity as enzyme inhibitors, such as p38 MAP kinase inhibitors or deubiquitinase inhibitors, and as receptor modulators, for instance, cannabinoid receptor 2 (CB2) agonists.[5][6][7]

Inferred Structure-Activity Relationships

Due to the absence of a direct SAR study on the this compound core, the following relationships are extrapolated from studies on structurally similar compounds. These inferences should be considered as guiding principles for the design of new analogs.

Substitutions on the Imidazole Ring

N1-Position:

-

Alkylation at the N1-position is a common strategy to modulate the physicochemical properties of imidazole-containing compounds.[8]

-

The nature of the substituent at N1 can significantly impact biological activity. For instance, in related benzimidazole series, the introduction of alkyl groups at the N1 position has been shown to positively influence antifungal activities.

C5-Position:

-

The C5-position of the imidazole ring is another key point for modification.

-

In related 2,4-diphenyl-1H-imidazole analogs, substitutions at the C5-position have been explored to optimize activity at the CB2 receptor.[6]

Substitutions on the 4-Phenyl Ring

The electronic and steric properties of substituents on the 4-phenyl ring are critical for target engagement.

-

Electron-donating and electron-withdrawing groups: In various series of imidazole derivatives, the introduction of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring has been shown to modulate biological activity.[6] The optimal substitution depends on the specific biological target.

-

Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) can drastically alter the compound's conformation and its ability to fit into a binding pocket.

The Role of the 2-Isopropyl Group

The 2-isopropyl group is a critical feature of the scaffold. In a structurally related series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the 2-isopropyl moiety was found to be crucial for inhibitory activity against the deubiquitinating enzyme USP1/UAF1.[5] This suggests that the steric bulk of the isopropyl group is important for binding to the target protein.

Quantitative Data from Analogous Series

The following tables summarize quantitative data from studies on structurally related imidazole and pyrimidine derivatives to provide a reference for potency.

Table 1: SAR of 2,4-Diphenyl-1H-imidazole Analogs as CB2 Agonists [6]

| Compound ID | R1 (at C5) | R2 (on 4-phenyl) | CB2 Binding Affinity (Ki, nM) |

| Analog 1 | H | H | >1000 |

| Analog 2 | H | 4-Cl | 150 |

| Analog 3 | H | 4-F | 200 |

| Analog 4 | CH3 | 4-Cl | 50 |

Table 2: SAR of N-Benzyl-2-(2-isopropylphenyl)pyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors [5]

| Compound ID | R (on benzylamine) | USP1/UAF1 Inhibition (IC50, µM) |

| Analog A | H | 10.5 |

| Analog B | 4-F | 5.2 |

| Analog C | 4-OCH3 | 8.7 |

Experimental Protocols

General Synthesis of Trisubstituted Imidazoles

A common method for the synthesis of 2,4,5-trisubstituted imidazoles involves a three-component condensation reaction.[9][10]

Protocol:

-

A mixture of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate in a suitable solvent (e.g., glacial acetic acid) is refluxed for several hours.

-

The reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration and purified by recrystallization.

To synthesize the specific this compound core, this general procedure would need to be adapted, likely starting from phenylglyoxal, isobutyraldehyde, and an ammonia source.

Biological Evaluation: p38 MAP Kinase Inhibition Assay

Given that substituted imidazoles are known p38 MAP kinase inhibitors, a common assay to evaluate the activity of new analogs is a kinase inhibition assay.[7]

Protocol:

-

Recombinant human p38α MAP kinase is incubated with the test compound at various concentrations in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

-

After incubation, the amount of phosphorylated substrate is quantified, typically using an ELISA-based method with a phospho-specific antibody or through radiometric methods.

-

IC50 values are calculated from the dose-response curves.

Potential Signaling Pathways and Experimental Workflows

The this compound scaffold may modulate key signaling pathways implicated in inflammation and cancer.

p38 MAP Kinase Signaling Pathway

Substituted imidazoles are well-established inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for SAR Studies

A typical workflow for conducting a structure-activity relationship study on this scaffold would involve chemical synthesis followed by biological evaluation.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound core represents a valuable starting point for the design of novel therapeutic agents. While direct SAR data is limited, analysis of related structures provides a strong rationale for its exploration. The key takeaways for researchers are the likely importance of the 2-isopropyl group for activity, the potential for modulation of pharmacology through substitutions at the N1-position and on the 4-phenyl ring, and the potential for these compounds to target inflammatory and proliferative signaling pathways. Further dedicated studies are warranted to fully elucidate the SAR of this promising scaffold.

References

- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-isopropyl-4-phenyl-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-isopropyl-4-phenyl-1H-imidazole, based on an analysis of structurally related imidazole-containing compounds. Due to a lack of direct studies on this specific molecule, this paper extrapolates potential mechanisms of action and therapeutic applications from published research on analogous structures. The content is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes potential molecular targets, presents available quantitative data from related compounds, outlines common experimental methodologies, and visualizes key signaling pathways and workflows.

Introduction

Imidazole, a five-membered heterocyclic aromatic ring, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in key endogenous molecules like the amino acid histidine. Phenyl-imidazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities. This guide focuses on the potential therapeutic applications of this compound by examining the established biological activities of compounds sharing its core structural features: a 2-isopropyl-imidazole moiety and a 4-phenyl substituent. The lipophilic isopropyl group and the aromatic phenyl ring are expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Targets

Based on the biological activities of structurally similar phenyl-imidazole derivatives, several potential therapeutic targets can be inferred for this compound. These targets span oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions.

Oncology

Hedgehog (Hh) Signaling Pathway: Phenyl-imidazole analogs have been identified as potent inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of this pathway is implicated in various cancers. The key target within this pathway is the Smoothened (Smo) receptor. Inhibition of Smo by small molecules can halt the downstream signaling cascade that leads to tumor growth.

Indoleamine 2,3-Dioxygenase (IDO): IDO is a heme-containing enzyme that catabolizes the essential amino acid tryptophan.[2] In the context of cancer, IDO is often overexpressed in tumor cells and antigen-presenting cells, leading to an immunosuppressive microenvironment that allows tumors to evade immune destruction. 4-phenyl-imidazole derivatives have been investigated as IDO inhibitors, suggesting that this compound could also target this enzyme.[2]

Other Potential Anticancer Targets: Studies on various imidazole derivatives have pointed to multiple other potential targets in cancer therapy, including:

-

TTK, HER2, GR, NUDT5, MTHFS, and NQO2: These proteins have been identified as potential targets for imidazole derivatives in breast cancer.[3]

-

Cell Cycle and Apoptosis Regulators: Some benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis, suggesting an interaction with key regulatory proteins in these processes.[4]

Neurodegenerative Diseases

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10): This enzyme is implicated in the pathology of Alzheimer's disease. 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-HSD10.[5] Notably, these studies highlighted the importance of substituents for interaction with a hydrophobic pocket that accommodates isopropyl groups, suggesting a potential fit for this compound.[5]

Prolyl Oligopeptidase (PREP): PREP is a serine protease that has been linked to neurodegenerative disorders. 2-substituted imidazoles have been identified as potent inhibitors of PREP, with a proposed non-covalent interaction with the active site.[6]

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. Some 2,4,5-trisubstituted imidazole derivatives have shown inhibitory activity against AChE.[7]

Infectious Diseases

Bacterial Quorum Sensing (PqsR): PqsR is a transcriptional regulator that controls virulence factor production in the pathogenic bacterium Pseudomonas aeruginosa. Benzo[d]imidazole derivatives containing an isopropyl group have been developed as potent PqsR antagonists, indicating a potential role for this compound in combating bacterial infections.[8]

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and is a validated target for antibacterial agents. Molecular docking studies have suggested that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the active site of bacterial DHFR.[4]

Other Potential Targets

Xanthine Oxidase (XO): This enzyme plays a role in purine metabolism and its overactivity can lead to gout. Trisubstituted imidazole derivatives have been screened as potential XO inhibitors.[7]

Cytochrome P450 Enzymes: A substituted phenyl-imidazole derivative has been shown to inactivate cytochrome P450 2D6, suggesting that this class of compounds may interact with drug-metabolizing enzymes.[9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various biological activities of phenyl-imidazole derivatives that are structurally related to this compound.

Table 1: Enzyme Inhibition Data

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 2-phenyl-1H-benzo[d]imidazole derivative | 17β-HSD10 | 1.65 ± 0.55 μM | [5] |

| Phenyl imidazole analog | Hedgehog Signaling (Gli-Luc) | Nanomolar range | [1] |

| 4-phenyl-imidazole derivatives | Indoleamine 2,3-dioxygenase (IDO) | Ki values in the μM range | [2] |

| 2,4,5-trisubstituted imidazole derivative | Xanthine Oxidase (XO) | IC50 = 85.8 μg/mL | [7] |

| 1H-benzo[d]imidazole derivative | PqsR | Submicromolar range | [8] |

Table 2: Anticancer Activity Data

| Compound Class | Cell Line | IC50 | Reference |

| 2-arylbenzimidazole derivative | K-562 (Chronic Myeloid Leukemia) | 2.0 μM | [10] |

| 2-arylbenzimidazole derivative | Z-138 (Non-Hodgkin's Lymphoma) | 2.0 μM | [10] |

| 4-acetylphenylamine-based imidazole derivative | PPC-1 (Prostate Carcinoma) | 3.1 - 47.2 µM | [11] |

| 4-acetylphenylamine-based imidazole derivative | U-87 (Glioblastoma) | 3.1 - 47.2 µM | [11] |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | MDA-MB-231 (Breast Cancer) | 16.38 - 100 μM | [12] |

Table 3: Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (μg/mL) | Reference |

| 1,2,3-triazole benzimidazole derivative | Enterococcus faecalis | 0.25 | [10] |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | Staphylococcus aureus | 4 | [4] |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | MRSA | 4 | [4] |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | Candida albicans | 64 | [4] |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | Aspergillus niger | 64 | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of phenyl-imidazole derivatives are described in the cited literature. Below is a generalized summary of these methodologies.

General Synthesis of Phenyl-Imidazole Derivatives

A common method for the de novo synthesis of the imidazole ring is the reaction of an α-bromo-ketone with formamide.[2] For a this compound, this would likely involve the reaction of 2-bromo-1-phenylpropan-1-one with an isopropyl-containing amidine or a related synthetic equivalent. Another approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

In Vitro Enzyme Inhibition Assays

-

17β-HSD10 Inhibition Assay: The inhibitory activity against 17β-HSD10 can be determined by monitoring the enzymatic reaction, for example, by measuring the change in absorbance due to the conversion of NAD+ to NADH.[5]

-

IDO Inhibition Assay: The activity of IDO inhibitors is typically assessed by measuring the production of kynurenine from tryptophan, often using a colorimetric assay or HPLC.[2]

-

AChE Inhibition Assay: The Ellman's method is a widely used colorimetric assay to determine AChE inhibitory activity.

-

XO Inhibition Assay: The inhibition of xanthine oxidase can be monitored spectrophotometrically by measuring the rate of uric acid formation from xanthine.[7]

Cellular Assays

-

Antiproliferative Assays (MTT/MTS): The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using MTT or MTS assays, which measure cell viability.[11]

-

Hedgehog Signaling Pathway Reporter Assay (Gli-Luc): The inhibitory effect on the Hh pathway can be quantified using a reporter gene assay, such as a Gli-luciferase reporter assay in a suitable cell line.[1]

-

Antimicrobial Susceptibility Testing (MIC Determination): The minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined using broth microdilution or agar dilution methods according to established guidelines.[4]

Visualizations

Signaling Pathways

Caption: Potential inhibition of the Hedgehog signaling pathway by this compound targeting the Smoothened (Smo) receptor.

Caption: Proposed mechanism of action for this compound as an inhibitor of Indoleamine 2,3-dioxygenase (IDO).

Experimental Workflow

Caption: A generalized experimental workflow for the discovery and development of novel phenyl-imidazole-based therapeutic agents.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, a comprehensive analysis of structurally related compounds provides strong evidence for its potential as a multi-target therapeutic agent. The most promising areas for further investigation appear to be in oncology, neurodegenerative diseases, and infectious diseases. The presence of both the isopropyl and phenyl moieties suggests that this compound could exhibit favorable interactions with hydrophobic pockets in various enzyme active sites and receptors. Future research should focus on the synthesis and biological evaluation of this compound to validate these inferred therapeutic targets and to determine its potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.

References

- 1. Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel 2-Isopropyl-4-Phenyl-1H-Imidazole Compounds: A Technical Guide

This guide provides an in-depth exploration of the synthesis of novel 2-isopropyl-4-phenyl-1H-imidazole compounds, tailored for researchers, scientists, and professionals in drug development. It covers synthetic protocols, quantitative data presentation, and potential biological significance, with a focus on clarity and practical application in a research setting.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] The this compound scaffold is of particular interest due to the potential for the isopropyl group to influence lipophilicity and binding interactions with biological targets, while the phenyl group provides a key structural motif present in many bioactive molecules. This guide will focus on the prevalent and efficient one-pot synthesis methodologies for this class of compounds.

Synthetic Routes and Mechanisms

The most common and efficient method for the synthesis of 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction and its modern variations.[3][4] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] For the synthesis of this compound, the key precursors are phenylglyoxal (the 1,2-dicarbonyl), isobutyraldehyde (to introduce the 2-isopropyl group), and ammonium acetate as the ammonia source.

The reaction proceeds through the initial formation of a diimine from the reaction of phenylglyoxal and ammonia, which then condenses with isobutyraldehyde, followed by cyclization and aromatization to yield the final imidazole product. Modern adaptations of this reaction often employ catalysts and alternative energy sources, such as microwave or ultrasound irradiation, to improve yields and reduce reaction times.[4][5]

Experimental Protocols

While a specific protocol for this compound is not widely documented, a representative one-pot procedure can be adapted from established methods for analogous 2-aryl-4-phenyl-1H-imidazoles. The following protocol is a generalized procedure based on literature precedents.[5]

Representative One-Pot Synthesis of this compound

-

Materials:

-

Phenylglyoxal monohydrate (1.0 mmol)

-

Isobutyraldehyde (1.2 mmol)

-

Ammonium acetate (3.0 mmol)

-

Ethanol or Methanol (5 mL)

-

Catalyst (optional, e.g., a Lewis acid or solid-supported acid)

-

-

Procedure:

-

To a round-bottom flask, add phenylglyoxal monohydrate, ammonium acetate, and the chosen solvent.

-

If using a catalyst, add it to the mixture.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add isobutyraldehyde dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux (typically 60-80 °C) or subjected to microwave/ultrasound irradiation for a specified time (typically 1-4 hours).

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Data Presentation

Quantitative data for the synthesis of various 2,4-disubstituted imidazoles are presented below. It is important to note that the yield for this compound will be dependent on the specific reaction conditions employed. Based on similar syntheses, yields can be expected to be in the moderate to good range.

| Entry | Aldehyde | 1,2-Dicarbonyl | Catalyst/Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzil | ZrCl4, EtOH, 60°C, 12h | 92 | [5] |

| 2 | 4-Chlorobenzaldehyde | Benzil | Silicotungstic acid, EtOH, reflux | 94 | [5] |

| 3 | Isobutyraldehyde | Phenylglyoxal | Representative Protocol | Moderate to Good | N/A |

| 4 | Various aromatic aldehydes | Phenylglyoxal | Ultrasound, Methanol | 85-95 | [6] |

Table 1: Representative Yields for the Synthesis of Substituted Imidazoles.

Mandatory Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Potential Signaling Pathway Involvement

Given that many imidazole-based compounds are known to be p38 MAP kinase inhibitors, this pathway represents a primary area of interest for the biological evaluation of novel this compound derivatives.[7]

Caption: Hypothesized inhibition of the p38 MAP kinase pathway.

Characterization of Novel Compounds

A standard workflow for the characterization of newly synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the protons of the isopropyl group (a doublet and a septet), the phenyl group, and the imidazole ring.

-

¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify key functional groups, such as the N-H stretch of the imidazole ring and the C=N and C=C bonds within the aromatic systems.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula.

Biological Evaluation and Potential Applications

The structural similarity of this compound to known p38 MAP kinase inhibitors suggests its potential as an anti-inflammatory agent.[7] The p38 MAP kinase pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant target for the development of drugs for inflammatory diseases like rheumatoid arthritis.[7]

Furthermore, some simple isopropyl-imidazole derivatives have been noted as weak inhibitors of nitric oxide synthase (NOS), suggesting another potential avenue for biological activity.[2]

A typical initial biological evaluation would involve in vitro assays to determine the compound's inhibitory activity against p38 MAP kinase and its effect on cytokine production in relevant cell lines (e.g., lipopolysaccharide-stimulated macrophages). Further studies could explore its broader pharmacological profile, including its potential as an antimicrobial or anticancer agent.

Conclusion

The synthesis of this compound can be efficiently achieved through one-pot multicomponent reactions. This technical guide provides a framework for its synthesis, characterization, and potential biological evaluation. The exploration of this and similar novel imidazole scaffolds holds promise for the discovery of new therapeutic agents, particularly in the realm of anti-inflammatory drug development. Further research is warranted to fully elucidate the synthetic optimization and pharmacological profile of this specific compound.

References

- 1. ijpsr.com [ijpsr.com]

- 2. Cas 115152-71-1,2-isopropyl-4,5-diMethyl-1H-iMidazole | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-isopropyl-4-phenyl-1H-imidazole: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the laboratory synthesis of 2-isopropyl-4-phenyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary method described is a modern adaptation of the classic Debus-Radziszewski imidazole synthesis, which offers a reliable and efficient route to this class of compounds.

Synthetic Approaches

The synthesis of 2,4-disubstituted imidazoles such as this compound is most effectively achieved through the Debus-Radziszewski reaction.[1][2][3] This versatile multi-component reaction involves the condensation of three key precursors:

-

A 1,2-dicarbonyl compound , which forms the C4-C5 bond of the imidazole ring. For the target molecule, this is phenylglyoxal .

-

An aldehyde , which provides the C2 substituent. In this case, isobutyraldehyde is used to introduce the isopropyl group.

-

An ammonia source , typically ammonium acetate, which provides the two nitrogen atoms of the imidazole ring.

Modern variations of this reaction employ techniques such as ultrasound or microwave irradiation to enhance reaction rates and yields, often under milder and more environmentally friendly conditions.[2]

Below is a logical diagram illustrating the general Debus-Radziszewski synthetic approach.

Caption: General synthetic pathway for this compound.

Quantitative Data Summary

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Analytical Data Reference |

| This compound | Ultrasound-assisted | N/A | N/A | To be determined |

| 4-isopropyl-2-phenyl-1H-imidazole | Not Specified | N/A | N/A | [4] |

| 2-isopropyl-4,5-diphenyl-1H-imidazole | Not Specified | N/A | N/A | [5] |

N/A: Not available in the cited literature.

Experimental Protocols

This section details an ultrasound-assisted protocol for the synthesis of this compound, adapted from a general method for related compounds.[2]

Protocol 1: Ultrasound-Assisted Debus-Radziszewski Synthesis

This method offers a rapid and efficient synthesis under mild conditions.

Materials:

-

Isobutyraldehyde (MW: 72.11 g/mol )

-

Phenylglyoxal monohydrate (MW: 152.15 g/mol )

-

Ammonium acetate (MW: 77.08 g/mol )

-

Methanol (ACS grade)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Ultrasonic cleaner/bath (e.g., 42 KHz, 135 W)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Syringe

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve isobutyraldehyde (1.0 mmol, 72.1 mg) and ammonium acetate (3.0 mmol, 231.2 mg) in methanol (2 mL).

-

Sonication: Place the flask in an ultrasonic bath at room temperature and begin sonication.

-

Addition of Phenylglyoxal: In a separate vial, dissolve phenylglyoxal monohydrate (1.0 mmol, 152.2 mg) in methanol (1 mL). Slowly add this solution dropwise to the sonicating reaction mixture over a period of 15 minutes using a syringe.

-

Reaction: Continue to irradiate the resulting mixture with ultrasound for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Extraction: To the residue, add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for the ultrasound-assisted synthesis of this compound.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The 1H NMR is expected to show signals corresponding to the isopropyl protons, the aromatic protons of the phenyl ring, the imidazole ring proton, and the N-H proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the imidazole ring system.

-

Melting Point: The melting point of the purified solid should be determined and can serve as an indicator of purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

The solvents used are flammable and should be handled with care, away from ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. 4-Isopropyl-2-phenyl-1H-imidazole | 887588-11-6 [sigmaaldrich.com]

- 5. 2-isopropyl-4,5-diphenyl-1H-imidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

experimental protocol for 2-isopropyl-4-phenyl-1H-imidazole synthesis

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-isopropyl-4-phenyl-1H-imidazole, a disubstituted imidazole derivative with potential applications in medicinal chemistry and materials science. The described methodology is based on the widely utilized condensation reaction between an α-haloketone and an amidine. This application note includes a step-by-step protocol for the synthesis and purification of the target compound, a comprehensive table of reactants and expected product characterization, and a visual workflow diagram to facilitate experimental planning and execution.

Introduction

The imidazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and functional materials. The synthesis of substituted imidazoles is a key focus in organic chemistry and drug discovery. The target molecule, this compound, is of interest for its potential pharmacological properties and as a building block in the synthesis of more complex molecules. The protocol herein describes a reliable and adaptable method for its preparation in a laboratory setting.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2,4-disubstituted imidazoles via the condensation of α-haloketones with amidines.

1. Materials and Equipment:

-

2-bromo-1-phenylethanone (α-bromoacetophenone)

-

Isobutyramidine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

-

TLC plates (silica gel 60 F₂₅₄)

2. Synthesis of this compound:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramidine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents).

-

Add a mixture of tetrahydrofuran (THF) and water (typically in a 4:1 ratio) to the flask.

-

Stir the mixture at room temperature for 15-20 minutes to ensure the dissolution of the reagents.

-

In a separate beaker, dissolve 2-bromo-1-phenylethanone (1.0 equivalent) in a minimal amount of THF.

-

Add the solution of 2-bromo-1-phenylethanone dropwise to the stirred solution of isobutyramidine hydrochloride and potassium carbonate at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-